Reaction Divergence: Triazoles vs Triazinediones
Methyl hydrazino(oxo)acetate reacts with cyclic imidates to afford either annulated triazoles or annulated 1,2,4-triazine-5,6-diones as the dominant products, with the reaction outcome governed by the specific cyclocondensation conditions employed [1]. This condition-dependent product divergence—the ability to access two distinct heterocyclic scaffolds from a single precursor pair—has been demonstrated specifically with the methyl ester derivative. No comparable report exists for the ethyl ester analog (ethyl hydrazino(oxo)acetate, CAS 35196-48-6) in reaction with cyclic imidates, nor is such divergent reactivity documented for hydrazino(oxo)acetic acid.
Comparator (ethyl ester, hydrazino acid): no published data for this transformation.
| Evidence Dimension | Reaction outcome divergence with cyclic imidates |
|---|---|
| Target Compound Data | Annulated triazoles OR annulated 1,2,4-triazine-5,6-diones (product determined by conditions) |
| Comparator Or Baseline | Ethyl hydrazino(oxo)acetate (CAS 35196-48-6) and hydrazino(oxo)acetic acid (CAS 6292-65-5): no published data for this specific transformation |
| Quantified Difference | Not quantified; presence/absence of documented reactivity |
| Conditions | Heating cyclic imidates with methyl 2-hydrazinyl-2-oxoacetate |
Why This Matters
This documented reactivity profile enables access to sp³-rich bicyclic fragments relevant to fragment-based drug discovery (FBDD) programs, providing a synthetic entry point that may not be available with the ethyl ester analog.
- [1] EurekaMag. (2022). Alicyclic Annulated Triazoles versus Triazinediones by the Reaction of Cyclic Imidates with Methyl 2-Hydrazinyl-2-oxoacetate. Retrieved from eurekamag.com View Source
